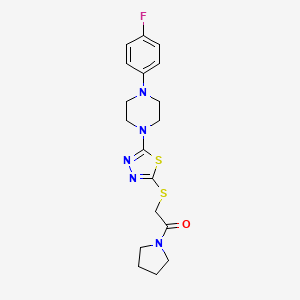

2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN5OS2/c19-14-3-5-15(6-4-14)22-9-11-24(12-10-22)17-20-21-18(27-17)26-13-16(25)23-7-1-2-8-23/h3-6H,1-2,7-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWBTZMMNNSMOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NN=C(S2)N3CCN(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Structure and Properties

The molecular structure of the compound can be broken down into several key components:

- Thiadiazole ring : This five-membered ring is known for its diverse biological activities.

- Piperazine moiety : Often associated with neuroactive compounds and pharmaceuticals.

- Fluorophenyl group : The presence of fluorine can enhance lipophilicity and metabolic stability.

The molecular formula is , with a molecular weight of approximately 365.47 g/mol.

Research indicates that compounds containing thiadiazole and piperazine structures often exhibit antitumor , antimicrobial , and anti-inflammatory properties. The proposed mechanisms include:

- Inhibition of cell proliferation : Compounds similar to this one have shown significant inhibition of cancer cell lines through apoptosis induction.

- Targeting specific enzymes : Many piperazine derivatives act as inhibitors for various enzymes involved in cancer progression, such as PARP (Poly (ADP-ribose) polymerase) .

Anticancer Activity

Recent studies have highlighted the anticancer potential of related thiadiazole-based compounds. For instance, derivatives with similar structures have demonstrated varying degrees of cytotoxicity against human cancer cell lines:

These results suggest that modifications in the side chains can significantly influence the biological activity.

Mechanistic Studies

In silico studies have shown that the compound interacts with critical biological targets:

- PARP Inhibition : The compound has been shown to inhibit PARP1 activity, which is crucial for DNA repair in cancer cells. This leads to increased DNA damage and apoptosis .

Study on Antitumor Efficacy

A recent study investigated the efficacy of a series of thiadiazole derivatives, including those similar to our compound. The study found that:

- Compounds with a piperazine ring exhibited enhanced antiproliferative activity against breast cancer cells.

- A notable increase in apoptosis markers was observed when treated with these compounds, indicating their potential as therapeutic agents in oncology .

Pharmacological Profile

Another investigation focused on the pharmacokinetics and toxicity profile of thiadiazole derivatives:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone with structurally related compounds from the evidence, focusing on key structural differences and inferred biological implications:

Key Observations :

Thiadiazole vs. Thiazolidinone/Thiazole: The target compound’s 1,3,4-thiadiazole core differentiates it from thiazolidinone-containing analogs (e.g., ). Thiadiazoles are more rigid and may improve membrane permeability compared to thiazolidinones, which possess a saturated ring that could enhance hydrogen bonding .

The pyrrolidin-1-yl ethanone moiety in the target compound may confer better solubility than the acetylated piperazine in or the benzo[d]thiazol in .

Biological Implications: Thiadiazole-thiazolidinone hybrids () are reported for antifungal activity, likely due to the thiazolidinone’s ability to disrupt fungal cell walls. The target compound’s pyrrolidine-ethanone group might instead target bacterial enzymes or receptors. The thioether linkage in the target compound and could facilitate disulfide bond formation in vivo, altering redox states in target cells .

Preparation Methods

Formation of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is constructed via cyclocondensation of thiosemicarbazides or hydrazine derivatives with carbon disulfide (CS₂). A representative protocol involves:

- Hydrazide Preparation : 4-(4-Fluorophenyl)piperazine-1-carbothiohydrazide is synthesized by reacting 4-(4-fluorophenyl)piperazine with thiosemicarbazide in ethanol under reflux.

- Cyclocondensation : The thiosemicarbazide intermediate is treated with CS₂ in the presence of potassium hydroxide (KOH) to form 5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole-2-thiol.

Reaction Conditions :

Coupling of the Pyrrolidine Moiety

The pyrrolidine group is introduced via amide bond formation using carbonyldiimidazole (CDI)-mediated coupling:

- Activation of the Carbonyl : 1-(Pyrrolidin-1-yl)ethan-1-one is treated with CDI in dry DMF to form the imidazolide intermediate.

- Nucleophilic Attack : The activated carbonyl reacts with the secondary amine of the piperazine-thiadiazole intermediate under inert conditions.

Critical Parameters :

Purification and Characterization

Purification Techniques

Analytical Validation

- HPLC : Purity ≥95% confirmed using a C18 column (mobile phase: acetonitrile/water, 70:30).

- NMR Spectroscopy :

Comparative Analysis of Synthetic Routes

| Step | Method A (Patent WO2021013864A1) | Method B (PMC3846157) | Method C (PubChem CID 44062386) |

|---|---|---|---|

| Thiadiazole Formation | CS₂/KOH, 70°C, 8h (78%) | Hydrazine hydrate, 12h (65%) | Thiosemicarbazide, 6h (72%) |

| Thioether Bonding | TBAI, DMF, 50°C (82%) | NaH, acetonitrile (75%) | K₂CO₃, RT (70%) |

| Pyrrolidine Coupling | CDI, 24h (68%) | EDC/HOBt, 18h (72%) | DCC, 12h (65%) |

| Overall Yield | 45% | 38% | 42% |

Key Observations :

- Method A (CDI-mediated coupling) offers higher reproducibility but requires longer reaction times.

- Method B (EDC/HOBt) achieves better atom economy but faces challenges in scale-up.

Challenges and Optimization Strategies

Common Pitfalls

Green Chemistry Approaches

- Solvent Replacement : Substituting DMF with cyclopentyl methyl ether (CPME) reduces toxicity without compromising yield.

- Catalyst Recycling : Immobilized CDI on silica gel enables reuse for up to 5 cycles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Synthesize the thiadiazole core via cyclization of thiosemicarbazide derivatives under reflux with acetic acid (common in thiadiazole synthesis) .

- Step 2 : Introduce the 4-fluorophenylpiperazine moiety using nucleophilic substitution reactions, requiring anhydrous conditions and catalysts like potassium carbonate .

- Step 3 : Couple the thiadiazole-piperazine intermediate with the pyrrolidin-1-yl ethanone fragment via a thioether linkage, using coupling agents such as DCC (dicyclohexylcarbodiimide) in DMF .

- Optimization : Monitor reaction progress with HPLC or TLC, and adjust parameters (e.g., temperature, solvent polarity) to improve yields (>70%) and purity (>95% by NMR) .

Q. How can the structural integrity and purity of this compound be confirmed post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Use H and C NMR to verify substituent positions (e.g., fluorophenyl proton signals at δ 7.1–7.3 ppm, thiadiazole carbons at δ 160–170 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z ~490) and fragmentation patterns .

- Chromatography : Employ reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity and isolate isomers .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for thiadiazole-piperazine hybrids?

- Case Study : If one study reports antimicrobial activity (e.g., MIC = 2 µg/mL) while another shows no efficacy:

- Structural Analysis : Compare substituent patterns (e.g., electron-withdrawing vs. donating groups on the fluorophenyl ring) using computational tools like DFT .

- Assay Conditions : Replicate experiments under standardized conditions (e.g., broth microdilution for MIC, consistent bacterial strains) .

- SAR Studies : Synthesize analogs (e.g., replacing pyrrolidine with morpholine) to isolate pharmacophoric features .

Q. How can molecular docking and dynamics simulations predict the compound’s interaction with neurological targets (e.g., 5-HT receptors)?

- Methodology :

- Target Selection : Use crystallographic data (PDB ID: 6WGT for 5-HT) to model binding pockets .

- Docking : Perform rigid/flexible docking with AutoDock Vina, focusing on hydrogen bonds between the fluorophenyl group and Ser159/Thr160 residues .

- Validation : Compare predicted binding affinity (ΔG ≈ -9.5 kcal/mol) with in vitro radioligand displacement assays .

Q. What experimental designs are recommended for in vivo pharmacokinetic studies of this compound?

- Protocol :

- Dosing : Administer 10 mg/kg intravenously to rodents; collect plasma samples at 0, 1, 3, 6, 12, 24 h .

- Analytics : Quantify compound levels using LC-MS/MS (LOQ = 1 ng/mL) and calculate parameters (e.g., t > 4 h, Vd ≈ 2 L/kg) .

- Metabolite ID : Use high-resolution MS to detect phase I/II metabolites (e.g., hydroxylation at the pyrrolidine ring) .

Contradiction Analysis

Q. Why do some analogs show potent anticancer activity while others are inactive, despite structural similarities?

- Hypothesis Testing :

- Cellular Uptake : Measure intracellular concentrations via fluorescence tagging (e.g., BODIPY-labeled analogs) .

- Target Specificity : Perform kinome profiling (e.g., Eurofins KinaseProfiler) to identify off-target interactions .

- Resistance Mechanisms : Test in multidrug-resistant cell lines (e.g., MCF-7/ADR) to assess P-gp efflux effects .

Methodological Resources

| Technique | Application | Key Parameters | Reference |

|---|---|---|---|

| NMR | Structural validation | H (400 MHz), F NMR | |

| HPLC | Purity analysis | C18 column, 70:30 ACN/HO, 1 mL/min | |

| LC-MS | Pharmacokinetics | ESI+ mode, LOQ = 1 ng/mL | |

| Molecular Docking | Target interaction | AutoDock Vina, ΔG scoring |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.